1-乙基-1h-四唑

描述

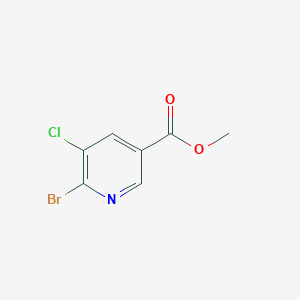

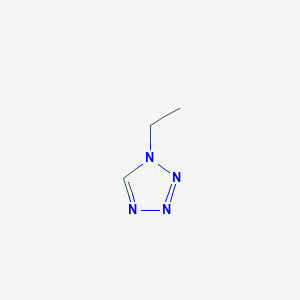

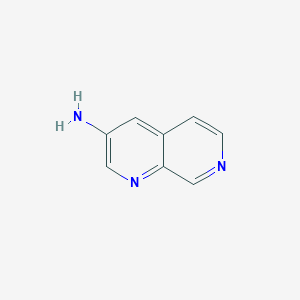

1-Ethyl-1h-tetrazole is a derivative of tetrazole . Tetrazoles are synthetic organic heterocyclic compounds made up of a five-membered ring with four nitrogen atoms and one carbon atom .

Synthesis Analysis

A new series of bis/mono ethyl-1-aryl-1H-tetrazole-5-carboxylate has been synthesized by treating respective tetrazole with ethyl chloroformate in THF and DIPEA as a catalyst .Molecular Structure Analysis

Tetrazoles are divided into four categories based on the number of substituents: parent tetrazoles (simplest), mono-substituted tetrazoles (1-, 2-, or 5-substituted), disubstituted tetrazoles (1,5- or 2,5-disubstituted), and trisubstituted tetrazolium salts (1,3,5-, 1,4,5-, or 2,3,5-trisubstituted, where X– is any anion like Cl–, ClO4–, etc.) .Chemical Reactions Analysis

The phase-transition behavior and chemical reaction of 1H-tetrazole up to 100 GPa have been studied using in situ Raman, IR, X-ray diffraction, neutron diffraction techniques, and theoretical calculations .Physical And Chemical Properties Analysis

1H-Tetrazole is a crystalline light yellow powder and odorless. It shows a melting point temperature at 155–157°C. On heating, tetrazoles decompose and emit toxic nitrogen fumes .科学研究应用

四唑合成中的多组分反应

1-乙基-1h-四唑是四唑家族的一部分,由于其与羧酸和酰胺的生物等排性以及代谢稳定性,在药物化学和药物设计中具有重要意义。这些特性通过多组分反应 (MCR) 化学得到增强,该化学可获得各种四唑支架。这种方法有助于产生新颖且多样的化学结构,尽管尚未完全探索四唑的 MCR 途径 (Neochoritis、Zhao 和 Dömling,2019)。

环境友好的合成方法

在合成 5-乙硫-1H-四唑(一种特定衍生物)时,研究已使用水作为溶剂和乙醇作为助溶剂。与传统方法相比,这种方法减少了所需的试剂量,并实现了 83.5% 的产率,代表了一种更环保的方法 (刘玉珍,2007)。

四唑衍生物的光化学和光谱学

已经对乙基四唑衍生物的 1H- 和 2H- 互变异构体的基质隔离光化学和红外光谱进行了研究。这些研究涉及低温氩矩阵和量子化学计算,有助于了解四唑化合物的构象、光谱和光化学性质 (Öğrüç Ildız 和 Fausto,2021)。

铜腐蚀抑制

1-乙基-5-巯基四唑 (EMTT),1-乙基-1h-四唑的衍生物,已被探索作为硫酸溶液中铜的缓蚀剂。这种应用在制药行业尤为重要,其中该化合物表现出显着的抑制效率 (黄,2022)。

四唑离子液体的开发

由 Cu-Zn 合金纳米粉催化的 5-取代的 1H-四唑的合成导致了新的四唑离子液体的开发。这些离子液体具有各种抗衡离子,由于其亲水性或疏水性等特定性质,在不同的科学和工业背景下具有潜在应用 (Aridoss 和 Laali,2011)。

合成和生物活性

1-乙基-1h-四唑衍生物已被合成,用于生物学和技术中的潜在应用。例如,氯苄氧基苯基乙硫基-1H-四唑衍生物显示出有希望的抗真菌活性,突出了这些化合物的生物学潜力 (安博尔,2021)。

作用机制

未来方向

Tetrazoles, chiefly 5-substituted 1H-tetrazoles have been used as a bio-isosteric replacement for carboxylic acids in medicinal chemistry. Various clinical drugs, including losartan, cefazolin, and alfentanil, contain the tetrazole moiety. There have been significant developments in the synthesis of 5-substituted 1H-tetrazoles. Researchers are still working to develop more efficient and ecofriendly methods for their synthesis .

属性

IUPAC Name |

1-ethyltetrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N4/c1-2-7-3-4-5-6-7/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZDFYVBXRWSAON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=NN=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80543228 | |

| Record name | 1-Ethyl-1H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80543228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

25108-33-2 | |

| Record name | 1-Ethyl-1H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80543228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[Benzyl(ethyl)amino]-2-methylbenzaldehyde](/img/structure/B1590707.png)